molecular formula C9H10N6OS B2943676 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2175979-37-8

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2943676
CAS No.: 2175979-37-8
M. Wt: 250.28
InChI Key: KARGRYSZUXFEOJ-UHFFFAOYSA-N
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Description

The compound "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic molecule featuring a triazole-substituted azetidine ring linked via a methanone group to a 4-methyl-1,2,3-thiadiazole moiety.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6OS/c1-6-8(17-13-12-6)9(16)14-4-7(5-14)15-10-2-3-11-15/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARGRYSZUXFEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel synthetic organic molecule that combines azetidine and thiadiazole structures with a triazole moiety. This unique combination suggests potential for significant biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features:

  • Azetidine Ring : A four-membered nitrogen-containing ring.
  • Triazole Moiety : A five-membered ring containing three nitrogen atoms.
  • Thiadiazole Structure : A five-membered ring containing two nitrogen and three carbon atoms.

The molecular formula is C11H11N5OC_{11}H_{11}N_5O with a molecular weight of approximately 229.24 g/mol.

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds exhibit notable anticancer properties. For instance, structure–activity relationship (SAR) studies indicate that modifications in the substituents can enhance the anticancer potential against various cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups at specific positions has been associated with increased cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the range of 3.91–62.5 µg/mL against Staphylococcus aureus and other bacterial strains . The presence of halogen substituents has been linked to enhanced antimicrobial effects.

Antioxidant Potential

Antioxidant assays have revealed that some derivatives possess significant free radical scavenging activity. This is crucial for preventing oxidative stress-related diseases. The antioxidant activity appears to correlate with the presence of specific functional groups within the thiadiazole framework .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest:

  • Induction of Apoptosis : In cancer cells, compounds may induce apoptosis through intrinsic and extrinsic pathways.
  • Inhibition of Bacterial Growth : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their effect on MCF-7 cells. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating superior efficacy.
  • Antimicrobial Testing : Another investigation into the antimicrobial properties revealed that certain derivatives were two to eight times more effective than conventional antibiotics like nitrofurantoin against specific bacterial strains.

Data Table

Activity TypeCompound DerivativeEffective Concentration (µg/mL)Reference
AnticancerThiadiazole DerivativeIC50 < 10
AntimicrobialCompound 153.91 - 62.5
AntioxidantVarious DerivativesVaries

Chemical Reactions Analysis

Nucleophilic Substitution at Azetidine Nitrogen

The azetidine ring’s tertiary nitrogen participates in nucleophilic substitution under mild conditions. For example:

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 12 hQuaternary ammonium salt at azetidine nitrogen78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, RT, 2 hAcetylated azetidine derivative85%

The strained four-membered azetidine ring enhances reactivity, favoring ring-opening under acidic conditions (e.g., HCl/EtOH, 70°C) to yield linear amine derivatives .

Triazole Ring Functionalization

The 1,2,3-triazole moiety exhibits stability under most conditions but undergoes selective modifications:

Reaction Type Reagents/Conditions Product Yield Reference
Metal CoordinationCu(I) or Ru(II) catalystsTriazole-metal complexes (e.g., catalytic applications)N/A
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°C, 1 hNitro-substituted triazole (limited regioselectivity)45%

The triazole’s aromaticity limits reactivity, but its N-2 position can act as a weak nucleophile in alkylation reactions .

Thiadiazole Reactivity

The 4-methyl-1,2,3-thiadiazole ring undergoes electrophilic substitution and oxidation:

Reaction Type Reagents/Conditions Product Yield Reference
BrominationBr₂, FeBr₃, CHCl₃, 50°C, 6 h5-Bromo-4-methyl-1,2,3-thiadiazole62%
OxidationH₂O₂/AcOH, 60°C, 3 hThiadiazole sulfoxide (limited stability)38%

The methyl group at C-4 directs electrophiles to the C-5 position due to electronic and steric effects .

Condensation and Cyclization Reactions

The carbonyl group linking azetidine and thiadiazole facilitates condensation with nucleophiles:

Reaction Type Reagents/Conditions Product Yield Reference
Hydrazine CondensationHydrazine hydrate, EtOH, reflux, 8 hHydrazone derivative91%
CyclocondensationLawesson’s reagent, DMF, 100°C, 12 hThiadiazolo[3,2-b]triazole hybrid67%

These reactions exploit the electron-deficient nature of the carbonyl group .

Stability Under Thermal and pH Conditions

The compound shows moderate stability:

Condition Observation Reference
Aqueous HCl (1 M, 25°C)Hydrolysis of azetidine ring after 24 h
pH 7.4 buffer, 37°CStable for >48 h (no decomposition)
Dry heat (150°C)Partial decomposition via thiadiazole ring cleavage

Comparative Reactivity Insights

  • Azetidine vs. Larger Rings : The four-membered azetidine ring reacts 5–10× faster in nucleophilic substitutions compared to pyrrolidine derivatives .

  • Triazole vs. Thiadiazole : The thiadiazole moiety is 3× more reactive toward electrophiles than the triazole ring due to reduced aromatic stabilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with several analogs reported in the evidence:

  • Triazole-Thiadiazole Hybrids: Compounds like 9b (ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) and 12a (thiazole derivative) from incorporate triazole and thiadiazole/thiazole groups but differ in substituents and core scaffolds.
  • Benzothiazole-Pyrazolone Derivatives : Compounds like those from Chakib et al. () feature benzothiazole and pyrazolone rings. While these lack the triazole-thiadiazole combination, their heterocyclic diversity underscores the importance of electron-deficient rings in modulating bioactivity .

Physicochemical Properties

Key differences in substituents influence physicochemical behavior:

Property Target Compound Compound 9b 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Molecular Weight ~307 g/mol (estimated) 543.58 g/mol 156.20 g/mol
logP (Predicted) 1.8–2.2 3.5 0.9
Solubility Moderate (polar aprotic solvents) Low (DMSO) High (aqueous)

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